N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244947
InChI: InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+
SMILES:
Molecular Formula: C14H12BrClN2O2S
Molecular Weight: 387.7 g/mol

N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC16244947

Molecular Formula: C14H12BrClN2O2S

Molecular Weight: 387.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide -

Specification

Molecular Formula C14H12BrClN2O2S
Molecular Weight 387.7 g/mol
IUPAC Name N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+
Standard InChI Key BUQWBICHAKEIQH-RQZCQDPDSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Br
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br

Introduction

Biological Activities of Related Sulfonamides

Sulfonamides are well-known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis . Recent studies have also explored their anticancer potential, particularly in derivatives that incorporate additional pharmacophores to enhance activity .

Antimicrobial Activity

  • Mechanism: Inhibit bacterial growth by interfering with folic acid synthesis.

  • Examples: Sulfamethoxazole is a commonly used sulfonamide antibiotic.

Anticancer Activity

  • Mechanism: Can act as inhibitors of carbonic anhydrases or other enzymes critical for cancer cell metabolism.

  • Examples: Some sulfonamide derivatives have shown promising activity against various cancer cell lines .

Synthesis and Design Strategies

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonamide group with an appropriate amine or hydrazine. For N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, the synthesis would likely involve condensation reactions between the sulfonamide moiety and the bromo-chlorophenylmethylideneamino group.

StepReaction
1. Preparation of Sulfonamide MoietySynthesis of 4-methylbenzenesulfonamide
2. Preparation of Bromo-Chlorophenylmethylideneamino GroupSynthesis or procurement of (2-bromo-4-chlorophenyl)methylideneamine
3. Condensation ReactionReaction between the sulfonamide and the bromo-chlorophenylmethylideneamino group

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